molecular formula C18H16N2O3S B2670894 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 155425-87-9

3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione

Cat. No.: B2670894
CAS No.: 155425-87-9
M. Wt: 340.4
InChI Key: LQJSLCGBPXERQR-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have a unique structure where two rings share a single atom . They are named ‘spiro’ from the Latin word ‘spira’, meaning a coil or spiral . Spiro compounds are prevalent in many natural substances and are often associated with biological activity .


Synthesis Analysis

The synthesis of spiro compounds often involves multicomponent reactions . For instance, one study describes a green synthesis method for a series of novel spiro derivatives, using ethanol at room temperature . The process was efficient, simple, and environmentally friendly .


Molecular Structure Analysis

The molecular structures of synthesized spiro compounds are usually verified using spectroscopic methods . In silico analysis, including Lipinski’s rule and ADMET prediction, is also performed .


Chemical Reactions Analysis

Spiro compounds can be synthesized through various chemical reactions. For example, an on-water [4 + 2] annulation reaction has been developed for the synthesis of spiro scaffolds .


Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure. For instance, some spiro compounds exhibit fluorescence emission properties .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

A study conducted by Dandia, Singh, and Arya (2004) explored the synthesis of new spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones using microwave-induced techniques. These compounds demonstrated promising antifungal and antitubercular activities against several pathogens, including Rhizoctonia solani, Fusarium oxysporum, Collectotrichum capsici, and Mycobacterium tuberculosis (Dandia, Singh, & Arya, 2004).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated the corrosion inhibition performance of certain indoline compounds on N80 steel in hydrochloric acid. Their research showed these compounds act as mixed-type corrosion inhibitors, highlighting their potential industrial applications in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Antileukemic Activity

Research by Rajopadhye and Popp (1987) focused on the synthesis of various spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their antileukemic screening. They found that some compounds showed activity against P388 and L1210 leukemia screen tests, suggesting their potential in antileukemic therapies (Rajopadhye & Popp, 1987).

Anticancer Evaluation

Kaminskyy et al. (2011) synthesized and evaluated the anticancer activity of certain spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones. Among the tested compounds, some showed superior anticancer properties compared to related compounds, which could be beneficial in developing new anticancer drugs (Kaminskyy et al., 2011).

Anticonvulsant Properties

A study by Rajopadhye and Popp (1984) on the potential anticonvulsant properties of 5′-methylspiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones found that most of these compounds were inactive in anticonvulsant screening, providing important insights for future drug development (Rajopadhye & Popp, 1984).

Mechanism of Action

The mechanism of action of spiro compounds can vary widely depending on their specific structure and the target they interact with. Some spiro compounds have shown potential as inhibitors of certain enzymes .

Future Directions

Spiro compounds have significant potential in drug design due to their unique structure and diverse biological activities . Future research may focus on developing new synthetic procedures and exploring the therapeutic potential of these compounds .

Properties

IUPAC Name

3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-24-18(20)14-5-3-4-6-15(14)19-17(18)22/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJSLCGBPXERQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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